Gadolinium(III) 2-ethylhexanoate
Description
Gadolinium(III) 2-ethylhexanoate (CAS 19189-19-6) is a rare earth organometallic compound with the molecular formula C₂₄H₄₅GdO₆ and a molecular weight of 586.87 g/mol. It is typically supplied as a viscous liquid in toluene (~25% concentration) and is widely used as a precursor for nanomaterials and catalyst in organic synthesis . Its role in mixed-metal precursor solutions (e.g., with cerium(III) or zirconium(IV) 2-ethylhexanoate) highlights its importance in synthesizing advanced materials like ceria-zirconia nanocomposites .
Properties
Molecular Formula |
C24H48GdO6 |
|---|---|
Molecular Weight |
589.9 g/mol |
IUPAC Name |
2-ethylhexanoic acid;gadolinium |
InChI |
InChI=1S/3C8H16O2.Gd/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
NOUJGCWXQLIZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Gd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Gadolinium(III) 2-Ethylhexanoate
Direct Reaction of Gadolinium Hydroxide with 2-Ethylhexanoic Acid
The most widely documented method involves the direct reaction of gadolinium hydroxide $$[ \text{Gd(OH)}3 ]$$ with 2-ethylhexanoic acid $$[ \text{CH}3(\text{CH}2)3\text{CH}(\text{C}2\text{H}5)\text{COOH} ]$$ in an anhydrous solvent system. This approach, detailed in U.S. Patent 6,001,280, proceeds via acid-base neutralization:
$$
\text{Gd(OH)}3 + 3 \text{RCOOH} \rightarrow \text{Gd(RCOO)}3 + 3 \text{H}2\text{O}
$$
where $$ \text{R} = \text{CH}(\text{C}2\text{H}5)\text{CH}2\text{CH}2\text{CH}3 $$.
Key Steps:
- Preparation of Amorphous Gadolinium Hydroxide :
- Gadolinium chloride $$[ \text{GdCl}3 ]$$ or nitrate $$[ \text{Gd(NO}3\text{)}3 ]$$ is precipitated using sodium hydroxide $$[ \text{NaOH} ]$$ or ammonium hydroxide $$[ \text{NH}4\text{OH} ]$$.
- The gelatinous $$[ \text{Gd(OH)}_3 ]$$ precipitate is washed with acetone to inhibit crystallization, ensuring high reactivity.
- Reflux in Non-Polar Solvents :
- Purification :
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 110–130°C | Higher temperatures accelerate reaction but risk ligand degradation |
| Solvent Choice | Xylene > Toluene | Xylene’s higher boiling point improves water removal |
| Acid Excess | 10–15% molar excess | Ensures complete Gd$$^{3+}$$ coordination |
Alternative Synthesis from Gadolinium Oxide
Gadolinium oxide $$[ \text{Gd}2\text{O}3 ]$$ serves as a cost-effective starting material in industrial settings. The reaction follows:
$$
\text{Gd}2\text{O}3 + 6 \text{RCOOH} \rightarrow 2 \text{Gd(RCOO)}3 + 3 \text{H}2\text{O}
$$
Protocol Adjustments:
Critical Factors Influencing Synthesis Efficiency
Industrial-Scale Production Challenges
Byproduct Management
Water generated during the reaction forms an azeotrope with xylene, necessitating Dean-Stark traps for continuous removal. Residual water >0.1% leads to incomplete coordination and reduced thermal stability.
Quality Control Metrics
| Parameter | Analytical Method | Acceptance Criteria |
|---|---|---|
| Gd Content | ICP-MS | ≥98% theoretical yield |
| Free Acid Content | Potentiometric Titration | ≤2% |
| Viscosity | Rotational Viscometer | ≤20 cP at 25°C |
Structural and Functional Insights from Characterization
Comparative Analysis with Related Gadolinium Carboxylates
| Compound | Synthesis Temperature (°C) | Solubility in Toluene (g/mL) | Thermal Decomposition (°C) |
|---|---|---|---|
| Gadolinium(III) neodecanoate | 120–140 | 0.85 | 210 |
| This compound | 110–130 | 0.92 | 220 |
| Gadolinium(III) octanoate | 100–120 | 0.78 | 195 |
Chemical Reactions Analysis
Direct Ligand Exchange
Amorphous gadolinium hydroxide reacts with 2-ethylhexanoic acid under controlled conditions:
Conditions :
Metathesis Reaction
An alternative method involves sodium 2-ethylhexanoate and gadolinium chloride:
Key Steps :
-
Sodium hydroxide neutralizes 2-ethylhexanoic acid to form sodium 2-ethylhexanoate.
-
Gadolinium chloride is added, precipitating Gd(EH)₃ into the organic phase .
Decomposition Reactions
Gd(EH)₃ undergoes thermal and oxidative decomposition:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Thermal Decomposition | >200°C | Gadolinium oxide (Gd₂O₃), CO₂, H₂O | Electronics, ceramics |
| Oxidation | O₂-rich environment | Gd₂O₃, organic byproducts | Catalyst precursors |
| Reduction | H₂ atmosphere | Lower oxidation states of Gd (e.g., Gd²⁺) | Experimental; limited data |
Hydrolysis and Solubility
-
Hydrolysis : In aqueous environments, partial dissociation occurs:
This releases free Gd³⁺ ions, which can accumulate in biological tissues .
-
Solubility :
Coordination Chemistry
Gd³⁺ coordinates with three 2-ethylhexanoate ligands in a bidentate manner, forming a six-coordinate complex. Structural comparisons with analogous lanthanide compounds:
| Compound | Coordination Number | Magnetic Moment (μB) | Thermal Stability |
|---|---|---|---|
| Gd(EH)₃ | 6 | ~7.94 (high) | Decomposes at 200°C |
| Ce(EH)₃ | 6 | ~2.4 | Stable up to 180°C |
| Nd(EH)₃ | 6 | ~3.6 | Stable up to 190°C |
Scientific Research Applications
Gadolinium(III) 2-ethylhexanoate is a gadolinium source that is soluble in organic solvents as an organometallic compound, otherwise known as a metalorganic, organo-inorganic, or metallo-organic compound . Ethylhexanoates, like this compound, are carboxylates with commercial applications . Gadolinium is used for its high magnetic moment and in phosphors and scintillator material .
Applications of this compound
- Catalysis this compound can serve as a catalyst in organic reactions, especially those involving polymerization . They are also used in catalysts for oxidation and hydrogenation .
- Adhesion promoter this compound is used as an adhesion promoter .
- MRI contrast agents Gadolinium compounds are frequently used as contrast agents in magnetic resonance imaging (MRI) . Gadolinium(III)-based nanoparticles (Gd-NPs) are utilized to formulate enhanced contrast agents because they are thermodynamically and kinetically stable, possess high relaxivity, have good water solubility and in vivo stability, exhibit low toxicity, and offer better control over the molecular size and functionalization .
- ** নানোম্যাটেরিয়ালস** this compound may have uses in nanomaterials.
Mechanism of Action
The mechanism of action of gadolinium 2-ethylhexanoate involves its ability to interact with various molecular targets and pathways. In MRI applications, gadolinium 2-ethylhexanoate acts as a contrast agent by altering the magnetic properties of nearby water molecules, enhancing the contrast of the images. The gadolinium ion has a high magnetic moment, which shortens the relaxation times of hydrogen protons in water, resulting in a stronger signal on MRI scans .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Gadolinium has the highest molecular weight among these compounds, reflecting its rare earth metal core.
- Physical states vary significantly: cerium(III) is solid, while chromium(III) and gadolinium(III) are liquid formulations in solvents.
Thermal Stability and Decomposition
Key Observations :
- Iron(III) 2-ethylhexanoate exhibits unique phase transitions: liquid below 228°C, decomposing to magnetite (Fe₃O₄) at 475°C, critical for magnetic material synthesis .
- Gadolinium’s thermal behavior is inferred from its use in mixed precursors for high-temperature nanomaterial synthesis .
Catalytic Performance
Q & A
Basic: What are the standard methods for synthesizing and characterizing Gadolinium(III) 2-ethylhexanoate?
Methodological Answer:
this compound is typically synthesized via the reaction of gadolinium salts (e.g., GdCl₃) with 2-ethylhexanoic acid in a solvent system like mineral spirits or xylenes. Key steps include:
- Solvent Selection : Use mineral spirits (~25% Gd) or xylenes (70-75% purity) as carriers to stabilize the compound .
- Reaction Conditions : Maintain stoichiometric control (e.g., 1:3 molar ratio of Gd³⁺ to 2-ethylhexanoate ligands) to ensure complete chelation .
- Characterization :
- Elemental Analysis : Quantify gadolinium content via inductively coupled plasma (ICP) spectroscopy (target: 8–10% Gd) .
- Infrared Spectroscopy : Confirm ligand coordination by identifying carboxylate stretching bands (~1540 cm⁻¹ and ~1450 cm⁻¹) .
- Assay Validation : Measure purity via gravimetric analysis (e.g., 74–92% assay range for analogous rare-earth compounds) .
Basic: How should researchers handle and store this compound safely?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. The compound may release toxic fumes upon heating (similar to chromium and cerium analogs) .
- Storage : Keep in well-ventilated areas away from ignition sources. Store in airtight containers to prevent oxidation or moisture absorption .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal in approved hazardous waste facilities .
Advanced: How can this compound be applied in thin-film fabrication for catalytic or electronic materials?
Methodological Answer:
- Precursor Preparation : Dissolve the compound in hexanes (15% w/w) and filter through a 0.2 µm membrane to remove particulates .
- Spin-Coating : Apply the solution to substrates (e.g., silicon wafers) using a two-step spin process (e.g., 1000 rpm for 7 sec, 3000 rpm for 60 sec) to achieve uniform films .
- Thermal Processing : Anneal films at 300–500°C in inert atmospheres to decompose organic ligands and form gadolinium oxide (Gd₂O₃) layers. Monitor phase transitions via X-ray diffraction (XRD) .
Advanced: How do solvent systems (e.g., mineral spirits vs. xylenes) impact the reactivity of this compound in organic synthesis?
Methodological Answer:
- Solvent Effects :
- Reactivity Testing : Compare catalytic efficiency in model reactions (e.g., ring-opening polymerization of ε-caprolactone) using gas chromatography (GC) to quantify monomer conversion .
Advanced: How can researchers resolve contradictions in reported gadolinium content across synthesis protocols?
Methodological Answer:
- Source Verification : Cross-check gadolinium concentrations using ICP and thermogravimetric analysis (TGA). For example, a 25% Gd in mineral spirits may correspond to 78% assay purity after solvent evaporation .
- Batch Consistency : Implement quality control via Fourier-transform infrared (FTIR) spectroscopy to detect solvent residues or unreacted ligands that skew elemental analysis .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR in deuterated solvents (e.g., CDCl₃) to identify ethylhexanoate ligand signals (δ 0.8–1.5 ppm for alkyl groups) .
- X-ray Photoelectron Spectroscopy (XPS) : Validate gadolinium oxidation state (Gd³⁺ binding energy: ~1,185 eV) and ligand coordination .
Advanced: What strategies optimize this compound’s catalytic performance in oxidation reactions?
Methodological Answer:
- Ligand Tuning : Modify alkyl chain length in carboxylate ligands (e.g., 2-ethylhexanoate vs. octanoate) to adjust steric effects and reaction kinetics .
- Kinetic Studies : Use in situ UV-Vis spectroscopy to monitor intermediate formation during catalytic cycles (e.g., Gd-peroxo complexes) .
Basic: How should researchers design experiments to assess the compound’s stability under varying humidity and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
